N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine to form the intermediate N-[4-(trifluoromethyl)phenyl]methylpiperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to target proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanesulfonamide
- **N-[1-[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]ethanesulfonamide
- **N-[1-[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]propanesulfonamide
Uniqueness
N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity to the molecule and can influence its biological activity. The trifluoromethyl group also enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-3-1-12(2-4-13)11-21-9-7-14(8-10-21)20-24(22,23)15-5-6-15/h1-4,14-15,20H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWCJVCOUGTVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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